molecular formula C9H8ClFO2 B1352162 3-(3-Chloro-2-fluorophenyl)propanoic acid CAS No. 886498-12-0

3-(3-Chloro-2-fluorophenyl)propanoic acid

Cat. No. B1352162
CAS RN: 886498-12-0
M. Wt: 202.61 g/mol
InChI Key: VYQNICAOBPTLMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)propanoic acid, also known as 3-CFPPA, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and acetone. 3-CFPPA is a derivative of phenylacetic acid and is a useful compound for studying the physiological effects of various compounds. It has been used in a variety of research applications, such as drug delivery, enzyme inhibition, and pharmacology.

Scientific Research Applications

Analgesic Modulation

A series of derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were investigated for their potential in analgesic modulation. Specifically, these derivatives were studied for their antagonistic activity against the Transient receptor potential vanilloid 1 (TRPV1) in vitro and for their analgesic and sedative activities in vivo. Preliminary studies identified a compound with significant analgesic modulating activity and good aqueous solubility (Liu et al., 2018).

Chiral Synthesis in Antidepressants

3-Chloro-1-phenyl-1-propanol, which can be synthesized using a similar structure, serves as a chiral intermediate in the creation of antidepressant drugs. Various microbial reductases were utilized to evaluate the activities toward 3-chloro-1-phenyl-1-propanone, demonstrating the potential use of these compounds in the synthesis of antidepressant medications (Choi et al., 2010).

Supercritical Fluid Chromatography

Racemic 2,2-dimethyl-3-aryl-propanoic acids, which include similar structural components, were resolved using chiral supercritical fluid chromatography (SFC) without acidic additives. This technique demonstrates the potential for efficient resolution of similar carboxylic acid containing racemates, which may include 3-(3-Chloro-2-fluorophenyl)propanoic acid (Wu et al., 2016).

Renewable Chemical Building Blocks

Phloretic acid, a phenolic compound related in structure, was explored as a renewable building block for the creation of polybenzoxazine, a class of thermosetting polymers. The application of similar compounds like 3-(3-Chloro-2-fluorophenyl)propanoic acid in renewable material science is a significant area of research (Trejo-Machin et al., 2017).

Antidepressant Activity

Compounds similar to 3-(3-Chloro-2-fluorophenyl)propanoic acid have been synthesized and evaluated for their antidepressant activities. For example, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride showed promising results in the forced swimming test in mice, suggesting the potential antidepressant activity of related compounds (Yuan, 2012).

Mechanism of Action

Mode of Action

Without knowledge of the specific targets of 3-(3-Chloro-2-fluorophenyl)propanoic acid, it’s challenging to describe its mode of action. Like other organic acids, it may interact with biological systems through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Result of Action

The molecular and cellular effects of 3-(3-Chloro-2-fluorophenyl)propanoic acid’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

The action, efficacy, and stability of 3-(3-Chloro-2-fluorophenyl)propanoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNICAOBPTLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407406
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-2-fluorophenyl)propanoic acid

CAS RN

886498-12-0
Record name 3-(3-chloro-2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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